molecular formula C6H6N4O B1417453 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL CAS No. 314021-93-7

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL

Cat. No. B1417453
CAS RN: 314021-93-7
M. Wt: 150.14 g/mol
InChI Key: JAFSZKZHCNWJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . These are compounds containing a pyrazolopyrimidine skeleton, which consists of a pyrazole fused to a pyrimidine . The IUPAC name of this compound is 1-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .


Synthesis Analysis

The synthesis of pyrazolo[4,3-D]pyrimidin-7-OL derivatives has been reported in several studies . For instance, a series of novel pyrazolo[4,3-D]pyrimidines were designed, synthesized, and evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages .


Molecular Structure Analysis

The molecular weight of “1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” is 150.14 . The InChI code of the compound is 1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11) and the InChI key is JAFSZKZHCNWJIY-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazolo[4,3-D]pyrimidin-7-OL derivatives have been evaluated for their inhibitory activity against LPS-induced NO production in RAW264.7 macrophages . Among them, certain compounds were found to be potent inhibitors, decreasing the production of cytokines in vitro .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” include its molecular weight (150.14) and its InChI code (1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11)) .

Scientific Research Applications

Pharmaceutical Research

This compound is a key intermediate in the synthesis of various pharmaceutical drugs. Its structure is closely related to that of purine bases, which are fundamental components of DNA and RNA. Researchers have been exploring its potential in creating analogs that can interact with the purine-binding sites of enzymes or receptors, leading to new treatments for diseases .

Cancer Therapy

Due to its structural similarity to biological purines, 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL has been studied for its potential use in cancer therapy. It could serve as a scaffold for developing novel chemotherapeutic agents that target specific cancer cell lines .

Antiviral Agents

The compound’s ability to mimic purine bases makes it a candidate for the development of antiviral drugs. By integrating into viral DNA or RNA, it could potentially inhibit viral replication, offering a pathway for treating viral infections .

Neurological Disorders

Researchers are investigating the use of this compound in the treatment of neurological disorders. Its ability to cross the blood-brain barrier could make it an effective agent in delivering therapeutic molecules to the brain .

Agricultural Chemistry

In agriculture, 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL could be used to synthesize compounds that act as growth regulators or pesticides. Its structural versatility allows for the creation of substances that can interact with plant hormone receptors .

Material Science

This compound may also find applications in material science, particularly in the development of organic semiconductors. Its electronic properties could be harnessed to create components for organic light-emitting diodes (OLEDs) or photovoltaic cells .

Enzyme Inhibition

Given its structural similarity to adenine and guanine, 1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL is being studied for its potential as an enzyme inhibitor. It could be used to modulate the activity of enzymes involved in metabolic pathways, which is crucial for drug development .

Diagnostic Imaging

Lastly, derivatives of this compound could be used in diagnostic imaging. By attaching a radioactive isotope, it could be used as a tracer in positron emission tomography (PET) scans to diagnose and monitor various diseases .

Future Directions

The future directions for “1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL” and its derivatives could involve further exploration of their potential therapeutic applications. For instance, their inhibitory activity against LPS-induced NO production suggests potential use in the treatment of acute lung injury . Further studies could also explore other potential therapeutic targets and applications.

properties

IUPAC Name

1-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)7-3-8-6(5)11/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFSZKZHCNWJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349728
Record name 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL

CAS RN

314021-93-7
Record name 1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDIN-7-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 2
Reactant of Route 2
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 3
Reactant of Route 3
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 4
Reactant of Route 4
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 5
Reactant of Route 5
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL
Reactant of Route 6
Reactant of Route 6
1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.